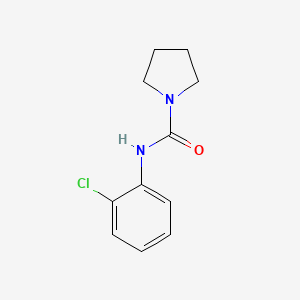
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.
Mechanism of Action
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide inhibits mitochondrial complex I, which is a key component of the electron transport chain in cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death. The specific mechanism by which this compound induces Parkinson's disease-like symptoms is not fully understood, but it is believed to involve the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in humans and primates, including tremors, rigidity, and bradykinesia. It has also been shown to cause a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide is a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism and the development of neurodegenerative diseases. Its ability to induce Parkinson's disease-like symptoms in humans and primates makes it a valuable model for studying the disease. However, this compound has some limitations, including its toxicity and the fact that it induces a specific type of Parkinson's disease that may not fully represent the disease in humans.
Future Directions
There are several future directions for N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide research, including the development of new models for studying Parkinson's disease, the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases, and the development of new drugs that target mitochondrial complex I. Additionally, there is a need for further research into the mechanisms by which this compound induces Parkinson's disease-like symptoms, as well as the development of new treatments for the disease.
Synthesis Methods
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with morpholine and propargyl bromide, followed by a condensation reaction with acetic anhydride. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Scientific Research Applications
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide has been used extensively in scientific research as a tool for investigating the role of oxidative phosphorylation in cellular metabolism. It has been shown to induce Parkinson's disease-like symptoms in humans and primates, making it a valuable model for studying the disease. Additionally, this compound has been used to study the effects of mitochondrial dysfunction on cellular processes and the development of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h2-4,9,11H,1,5-8,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZWIIPNCJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)